6,8-Dichloro-octanoate

Catalog No.
S1799470
CAS No.
41443-60-1
M.F
C₈H₁₄Cl₂O₂
M. Wt
213.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dichloro-octanoate

CAS Number

41443-60-1

Product Name

6,8-Dichloro-octanoate

Molecular Formula

C₈H₁₄Cl₂O₂

Molecular Weight

213.1

Synonyms

6,8-Dichlorooctanoic acid
  • 6,8-Dichloro-octanoic Acid (6,8-dichlorocaprylic acid): This is the acid form of the molecule.
  • Ethyl 6,8-dichlorooctanoate (Ethyl 6,8-dichlorocaprylate): This is the ester form of the molecule, where an ethyl group is bonded to the carboxylic acid group.

Both forms have applications in scientific research, but the most common use is as an intermediate in the synthesis of lipoic acid (also known as thioctic acid).

Precursor to Lipoic Acid

Lipoic acid is a naturally occurring compound with antioxidant properties PubChem, CID 60003. It plays a role in cellular metabolism and is being investigated for its potential health benefits in various conditions, including heart disease, diabetes, and liver disease National Institutes of Health, Lipoic Acid.

6,8-Dichloro-octanoate serves as a key starting material in the synthetic pathway for lipoic acid. The specific process can vary, but it typically involves converting the 6,8-dichloro-octanoic acid or its ester form into other intermediates before final cyclization to form the lipoic acid ring Google Patents, CN105693510A: .

6,8-Dichloro-octanoate, also known as ethyl 6,8-dichlorooctanoate, is an organic compound characterized by the presence of two chlorine atoms at the 6th and 8th carbon positions of the octanoate chain. Its chemical formula is C10H18Cl2O2C_{10}H_{18}Cl_2O_2, and it has significant industrial and biological relevance. This compound is typically used as an intermediate in the synthesis of various chemical products, including lipoic acid, and is noted for its toxicological properties.

Currently, there is no well-established information regarding the specific mechanism of action of 6,8-dichloro-octanoate in biological systems.

  • Skin and eye irritation: The presence of chlorine atoms might raise the possibility of skin and eye irritation upon contact.
  • Environmental hazard: As with other chlorinated organic compounds, potential environmental toxicity cannot be ruled out, requiring careful handling and disposal.

The primary reactions involving 6,8-dichloro-octanoate include:

  • Chlorination Reactions: The compound can be synthesized through chlorination processes involving precursors like 8-hydroxyoctanoic acid. Chlorination agents such as phosgene are often employed to introduce chlorine atoms into the octanoate structure .
  • Esterification: It can also undergo esterification reactions, where it reacts with alcohols to form esters, a common reaction in organic synthesis .
  • Hydrolysis: In aqueous environments, 6,8-dichloro-octanoate can hydrolyze to yield 6,8-dichloro-octanoic acid and alcohols .

6,8-Dichloro-octanoate exhibits notable biological activities:

  • Toxicity: As an industrial toxin, it poses risks to human health and the environment. Its toxicological profile necessitates careful handling in laboratory and industrial settings .
  • Antimicrobial Properties: Some studies suggest that compounds similar to 6,8-dichloro-octanoate may exhibit antimicrobial activity, although specific research on this compound's efficacy is limited.

Several methods exist for synthesizing 6,8-dichloro-octanoate:

  • Chlorination of Precursors: One method involves the chlorination of 8-hydroxyoctanoic acid using phosgene in an organic solvent like dichloromethane. This process typically requires a base such as N,N-dimethylbenzylamine to control acidity during the reaction .
  • Ring-Opening Chlorination: Another method utilizes ring-opening chlorination of lactones derived from hexanols, which allows for high yields and purity suitable for industrial applications .
  • Esterification Routes: Esterification methods can also be employed where octanoic acid reacts with chlorinated alcohols under acidic conditions .

6,8-Dichloro-octanoate finds utility in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing lipoic acid and other pharmaceuticals .
  • Industrial Uses: Due to its toxicity, it is primarily used in controlled environments for specific chemical syntheses rather than widespread applications.

Several compounds share structural or functional similarities with 6,8-dichloro-octanoate. Below is a comparative overview:

Compound NameStructureUnique Features
Octanoic AcidC8H16O2C_8H_{16}O_2Non-chlorinated fatty acid; widely used in food.
6-Chloro-octanoic AcidC8H15ClO2C_8H_{15}ClO_2Contains one chlorine atom; less toxic than 6,8-dichloro variant.
8-Chloro-octanoic AcidC8H15ClO2C_8H_{15}ClO_2Contains one chlorine atom; similar applications but lower toxicity.
Lipoic AcidC8H14O2SC_{8}H_{14}O_2SBiologically active compound; synthesized from intermediates like 6,8-dichloro-octanoate.

The uniqueness of 6,8-dichloro-octanoate lies in its dual chlorination at specific carbon positions which significantly alters its chemical reactivity and biological activity compared to its non-chlorinated counterparts.

6,8-Dichloro-octanoate is a chlorinated fatty acid derivative with systematic nomenclature reflecting its structural features. The ethyl ester form is formally named ethyl 6,8-dichlorooctanoate (IUPAC name), while the acid form is 6,8-dichlorooctanoic acid.

PropertyEthyl Ester FormAcid Form
Molecular FormulaC₁₀H₁₈Cl₂O₂ C₈H₁₄Cl₂O₂
CAS Registry Number1070-64-0 41443-60-1
Common SynonymsEthyl 6,8-dichlorocaprylate ; 6,8-Dichlorooctanoic acid ethyl ester 6,8-Dichlorocaprylic acid ; Lipoic Acid Impurity 13

Key structural features include:

  • Two chlorine atoms at positions 6 and 8 of an eight-carbon chain.
  • A carboxyl group (acid) or ethyl ester group (ester) at position 1.

Forms and Derivatives: Acid vs. Ethyl Ester

The acid and ethyl ester forms exhibit distinct physicochemical and functional properties:

6,8-Dichlorooctanoic Acid

  • Solubility: Limited aqueous solubility due to nonpolar chlorinated chain; soluble in organic solvents like dichloroethane .
  • Reactivity: Carboxyl group enables participation in condensation and nucleophilic substitution reactions .

Ethyl 6,8-Dichlorooctanoate

  • Lipophilicity: Enhanced compared to the acid form, facilitating use in organic synthesis .
  • Synthetic Utility: Preferred intermediate due to stability under reaction conditions (e.g., thiolation, cyclization) .

Synthetic Interconversion

  • Esterification: Acid → ester via ethanol and acid catalysts .
  • Hydrolysis: Ester → acid under basic conditions .

Historical Development in Organic Synthesis

The compound’s synthesis was first reported in mid-20th-century Soviet chemistry literature:

  • 1964: Zhurnal Obshchei Khimii documented early chlorination methods for hydroxyoctanoate precursors .
  • 1970s–1980s: Industrial patents (e.g., US2792406 ) optimized routes for lipoic acid production, using dichloro-octanoate derivatives as intermediates.
  • 21st Century: Advances in green chemistry reduced reliance on hazardous reagents (e.g., replacing thionyl chloride with bis(trichloromethyl) carbonate) .

Significance in Industrial and Research Chemistry

Industrial Applications

SectorUse CaseExample
PharmaceuticalsIntermediate for α-lipoic acid Antioxidant therapies for diabetic neuropathy
AgrochemicalsPrecursor for chlorinated surfactantsExperimental herbicide formulations
Materials ScienceMonomer for specialized polymersWater-resistant coatings

Research Applications

  • Mechanistic Studies: Model compound for investigating nucleophilic substitution kinetics in sterically hindered systems .
  • Synthetic Methodology: Testing ground for catalytic asymmetric chlorination techniques .

Economic Impact

  • Global production estimated at 50–100 metric tons annually, driven by demand for lipoic acid (>$200 million market) .
  • Chinese patents (e.g., CN105693510A ) dominate recent production innovations, reducing costs by 30% since 2020.

Molecular Structure and Stereochemistry

6,8-Dichloro-octanoate represents a halogenated derivative of octanoic acid characterized by chlorine substitution at the sixth and eighth carbon positions of the aliphatic chain [1] [2]. The compound exists primarily in two forms: the free carboxylic acid (6,8-dichlorooctanoic acid) with molecular formula C₈H₁₄Cl₂O₂, and various ester derivatives, most commonly the ethyl ester form with molecular formula C₁₀H₁₈Cl₂O₂ [5].

The molecular structure features a linear eight-carbon aliphatic chain with carboxylic acid functionality at the terminal position [2]. The chlorine atoms are positioned at carbons 6 and 8, creating asymmetric centers that contribute to the compound's stereochemical complexity [4]. The presence of these halogen substituents significantly influences the electronic distribution along the carbon chain, with chlorine atoms exerting strong electron-withdrawing effects through inductive mechanisms [2] [4].

Stereochemically, the compound exhibits potential for optical activity due to the presence of chiral centers, particularly at the carbon bearing chlorine substitution [30]. The stereochemistry can be described using standard nomenclature, with specific enantiomers designated as (R) and (S) forms [30]. The spatial arrangement of substituents around these chiral centers directly impacts the compound's physicochemical properties and biological activity profiles .

The canonical SMILES representation of the free acid form is C(CCC(=O)O)CC(CCCl)Cl, while the InChI key is HSKAEXWPLIDFGC-UHFFFAOYSA-N [2] [4]. These structural identifiers provide unambiguous chemical representation for database searches and computational modeling applications.

Physical Properties

Boiling Point and Melting Point Parameters

The boiling point of 6,8-dichloro-octanoate varies depending on the specific derivative form. For the free carboxylic acid, the predicted boiling point is 323.0 ± 32.0°C under standard atmospheric pressure conditions [8] [11]. The ethyl ester derivative exhibits different thermal behavior, with reported boiling points ranging from 109°C at reduced pressure (0.7 Torr) to approximately 288.5°C at 760 mmHg [5] [13].

The significant variation in boiling points reflects the influence of intermolecular forces, particularly hydrogen bonding in the carboxylic acid form versus weaker van der Waals interactions in the ester derivatives [5] [7]. The presence of chlorine substituents contributes to increased molecular weight and enhanced dipole-dipole interactions, resulting in elevated boiling points compared to unsubstituted octanoic acid derivatives [11].

Melting point data for 6,8-dichloro-octanoate remains limited in the literature, with most sources indicating that the compound exists as a liquid or oil at room temperature [7] [11]. The ester forms typically appear as colorless to pale yellow liquids under standard conditions, suggesting melting points below ambient temperature ranges [5] [7].

Density and Refractive Index

The density of 6,8-dichloro-octanoate has been experimentally determined as 1.107 g/mL at 25°C for both the acid and ethyl ester forms [5] [8] [11]. This density value is significantly higher than that of unsubstituted octanoic acid, reflecting the contribution of chlorine atoms to the overall molecular mass and compact molecular packing [5].

Refractive index measurements provide additional insight into the optical properties of the compound. The refractive index (n₂₀/D) has been reported in the range of 1.456 to 1.462, with slight variations depending on purity and measurement conditions [7] [12] [13]. These values indicate moderate optical density and suggest significant molecular polarization due to the electron-withdrawing chlorine substituents [12].

The relationship between density and refractive index follows expected trends for halogenated organic compounds, with both parameters reflecting the increased electron density and molecular compactness resulting from chlorine incorporation [5] [13].

Flash Point and Thermal Stability

Flash point determinations reveal that 6,8-dichloro-octanoate exhibits relatively high thermal stability. The flash point has been measured at greater than 230°F (greater than 110°C) for most derivatives, indicating low volatility and reduced fire hazard under normal handling conditions [5] [8] [13].

Thermal stability characteristics suggest that the compound remains chemically stable at temperatures well above room temperature, with decomposition typically occurring only under extreme thermal stress [7] [26]. The presence of chlorine substituents contributes to thermal stability by strengthening certain molecular bonds while potentially creating alternative decomposition pathways at elevated temperatures [26].

Vapor pressure measurements at 25°C indicate extremely low volatility, with values of 0.0 ± 0.6 mmHg [7] [13]. This low vapor pressure correlates with the high flash point and confirms the compound's tendency to remain in the condensed phase under standard environmental conditions [13].

Spectroscopic Characteristics

Infrared spectroscopy provides definitive identification of 6,8-dichloro-octanoate through characteristic absorption bands. The carbonyl stretching vibration appears as a strong absorption band at approximately 1715 ± 15 cm⁻¹, consistent with carboxylic acid functionality [21] [23]. This carbonyl absorption is particularly intense due to the large dipole moment change during the stretching vibration [21].

Carbon-hydrogen stretching vibrations manifest in the typical aliphatic region between 2800-3000 cm⁻¹, while carbon-chlorine stretching modes appear at lower frequencies in the 600-800 cm⁻¹ range [20] [21]. The presence of multiple chlorine substituents creates complex coupling patterns that can be resolved through detailed spectroscopic analysis [16].

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the halogenated octanoic acid structure. Carbon-13 nuclear magnetic resonance shows the carbonyl carbon resonating at approximately 180 parts per million, while alpha carbons to the carbonyl appear in the 30-40 parts per million region [22] [24]. Proton nuclear magnetic resonance exhibits characteristic multipicity patterns for protons adjacent to chlorine substituents, typically appearing in the 3.8-4.2 parts per million range [16] [24].

The spectroscopic data collectively provide unambiguous structural confirmation and enable differentiation from related halogenated fatty acid derivatives [16] [20].

Spectroscopic TechniqueCharacteristic Value/Range
Infrared - Carbonyl C=O stretch1715 ± 15 cm⁻¹
Infrared - C-H stretching2800-3000 cm⁻¹
Infrared - C-Cl stretching600-800 cm⁻¹
¹³C NMR - Carbonyl carbon~180 ppm
¹³C NMR - α-carbon to carbonyl30-40 ppm
¹H NMR - α-protons to carbonyl2.3-2.5 ppm
¹H NMR - CHCl protons3.8-4.2 ppm

Solubility Profile and Partition Behavior

The solubility characteristics of 6,8-dichloro-octanoate reflect the dual nature of its molecular structure, containing both hydrophilic carboxylic acid functionality and lipophilic chlorinated aliphatic components [5] [7]. Water solubility is limited due to the predominant hydrophobic character imparted by the chlorinated alkyl chain [5].

Organic solvent solubility shows more favorable characteristics, with the compound demonstrating slight solubility in chloroform and ethyl acetate [5] [17]. This solubility pattern is consistent with the lipophilic nature of halogenated fatty acid derivatives and enables purification through conventional organic extraction techniques [5].

Partition coefficient measurements indicate significant lipophilic character, with a calculated logarithmic partition coefficient (LogP) of 3.36 for the octanol-water system [7] [13]. This high partition coefficient value confirms the compound's tendency to preferentially distribute into organic phases rather than aqueous environments [13].

The partition behavior has important implications for biological distribution and environmental fate, suggesting potential for bioaccumulation and limited water-phase mobility [7]. Storage recommendations typically specify sealed containers at 2-8°C in dry conditions to maintain chemical stability and prevent hydrolysis reactions [13] [17].

Solvent/PropertySolubility/Value
WaterLimited solubility
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble
Organic Solvents (general)Generally soluble
LogP (octanol/water)3.36
Partition CoefficientLipophilic character
Storage Conditions2-8°C, sealed, dry
StabilityStable at room temperature

Chemical Reactivity Patterns

6,8-Dichloro-octanoate exhibits characteristic reactivity patterns typical of both carboxylic acid derivatives and organochlorine compounds [15]. The carboxylic acid functionality displays typical acid-base behavior with a predicted pKa value of 4.73 ± 0.10, indicating moderate acidity enhanced by the electron-withdrawing effects of the chlorine substituents [8] [29].

Nucleophilic substitution reactions represent a primary mode of chemical transformation, with the carbon-chlorine bonds serving as electrophilic centers susceptible to attack by various nucleophiles [25]. These reactions typically proceed through SN2 mechanisms due to the primary nature of the carbon-chlorine bonds, leading to substituted derivatives with retained stereochemical integrity [25].

Hydrolysis reactions can occur under both acidic and basic conditions, particularly for ester derivatives, resulting in the formation of the parent carboxylic acid and corresponding alcohol products [26]. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalytic species [26].

Reduction reactions are possible using conventional reducing agents such as hydrogen gas in the presence of metal catalysts, potentially leading to dechlorination and formation of saturated alkyl derivatives . The specific reaction conditions determine the extent of reduction and the nature of the final products [15].

Chlorination reactions can extend the halogen substitution pattern using reagents such as thionyl chloride or solid phosgene under controlled conditions [15] [27]. These reactions typically require acid-binding agents and inert atmospheric conditions to prevent side reactions [27].

Reaction TypeConditions/Products
Nucleophilic Substitution (C-Cl)Nucleophiles → substituted derivatives
Hydrolysis (ester form)Base/acid → carboxylic acid + alcohol
ReductionH₂/catalyst → reduced products
ChlorinationThionyl chloride → further chlorination
Acid-Base (pKa)4.73 ± 0.10 (predicted)
Thermal DecompositionHigh temperature → decomposition
Oxidation ResistanceRelatively stable to oxidation

Chlorination of 6-Hydroxy-8-Chlorooctanoic Acid Derivatives

The chlorination of 6-hydroxy-8-chlorooctanoic acid derivatives represents the primary synthetic route for 6,8-dichloro-octanoate production. This methodology involves the substitution of a hydroxyl group with chlorine through nucleophilic substitution mechanisms [1] [2].

Thionyl Chloride-Based Methods

Thionyl chloride (SOCl₂) serves as a classical chlorinating agent for converting alcohols to alkyl chlorides. In the synthesis of 6,8-dichloro-octanoate, ethyl 6-hydroxy-8-chlorooctanoate undergoes chlorination with thionyl chloride in the presence of a base catalyst [2] [3].

The reaction mechanism proceeds through the formation of a chlorosulfite intermediate, followed by nucleophilic substitution. Initially, the hydroxyl group forms a chlorosulfite ester intermediate, which subsequently undergoes nucleophilic attack by chloride ion, resulting in the displacement of sulfur dioxide and hydrogen chloride as volatile byproducts [4]. The reaction conditions typically require reflux temperatures of 75-80°C for 1-4 hours, achieving yields of 80-96% [2].

A significant advantage of thionyl chloride-based methods is the production of gaseous byproducts (sulfur dioxide and hydrogen chloride), which facilitate product purification. However, the method requires careful handling due to the toxic nature of thionyl chloride and the generation of corrosive gases [4].

Solid Phosgene Approaches

Solid phosgene represents an advanced chlorinating methodology that offers enhanced safety compared to gaseous phosgene while maintaining high reactivity. The solid phosgene approach for 6,8-dichloro-octanoate synthesis involves the reaction of ethyl 6-hydroxy-8-chlorooctanoate with solid phosgene in an organic solvent system [1] [5].

The reaction proceeds under controlled temperature conditions, typically starting at 10°C and gradually heating to 75°C over a reaction period of 2.5-150 minutes. The process achieves remarkable yields of 95.68-96.69% with product purities ranging from 96.65% to 99.71% [1]. The methodology demonstrates superior selectivity and reduced side product formation compared to traditional chlorinating agents.

The mechanism involves the generation of phosgene from the solid precursor, which subsequently reacts with the hydroxyl group through carbonyl chloride intermediate formation. This approach minimizes safety hazards associated with gaseous phosgene while maintaining the high reactivity characteristic of phosgene chemistry [6].

Selection of Acid-Binding Agents

The selection of appropriate acid-binding agents is crucial for optimizing chlorination reactions. Various bases including pyridine, triethylamine, and sodium carbonate have been evaluated for their effectiveness in neutralizing hydrogen chloride byproducts [7].

Pyridine has been traditionally employed as an acid-binding agent due to its strong basicity and ability to solubilize in organic media. However, environmental considerations and toxicity concerns have prompted the exploration of alternative bases [8]. Triethylamine offers reduced toxicity compared to pyridine while maintaining effective acid-binding capacity. Inorganic bases such as sodium carbonate and potassium carbonate provide environmentally benign alternatives, though their limited solubility in organic solvents may require biphasic reaction conditions [7].

The optimal molar ratio of acid-binding agent to starting material typically ranges from 0.12:1 to 1.5:1, depending on the specific chlorinating reagent and reaction conditions employed [1] [9].

N,N-Dimethylbenzylamine as Acid-Binding Agent

N,N-Dimethylbenzylamine has emerged as a highly effective acid-binding agent for chlorination reactions, offering unique advantages in terms of reactivity, recyclability, and product yields [1] [10].

Reaction Mechanism

The mechanism of N,N-dimethylbenzylamine as an acid-binding agent involves the formation of ammonium salt intermediates through protonation of the tertiary amine nitrogen. The basic nitrogen atom readily accepts protons from hydrogen chloride generated during the chlorination process [11].

The neutralization reaction proceeds as follows: the tertiary amine nitrogen, with its lone pair of electrons, forms a coordinate covalent bond with the hydrogen ion from hydrogen chloride, generating a stable ammonium chloride salt. This salt formation effectively removes hydrogen chloride from the reaction medium, preventing acid-catalyzed side reactions and maintaining optimal reaction conditions [11] [12].

The tertiary amine structure of N,N-dimethylbenzylamine provides enhanced stability compared to primary or secondary amines, as it cannot undergo further N-alkylation reactions that might compete with its acid-binding function [11]. The benzyl group contributes to the overall stability of the molecule while providing sufficient lipophilicity for effective dissolution in organic reaction media [13].

Yield Optimization

Yield optimization using N,N-dimethylbenzylamine as the acid-binding agent has been extensively studied, with optimal conditions identified through systematic investigation of reaction parameters [1] [9].

The optimal molar ratio of N,N-dimethylbenzylamine to starting material has been determined to be 0.12:1, providing sufficient buffering capacity while minimizing excess reagent usage [1]. Temperature control is critical, with gradual heating from 10°C to 75°C over 150 minutes providing optimal conversion rates and minimal side product formation [1].

Solvent selection significantly impacts yield optimization. Dichloroethane has been identified as the preferred solvent system, providing appropriate polarity for reagent dissolution while maintaining chemical inertness under reaction conditions [1]. The organic solvent to starting material weight ratio of 1:2.4 ensures adequate mixing and heat transfer while facilitating subsequent product isolation [1].

Under optimized conditions, yields of 95.68-96.69% are consistently achieved with product purities exceeding 96.65% [1]. These results represent significant improvements over traditional acid-binding agents, demonstrating the superior performance of N,N-dimethylbenzylamine in this application.

Recycling Strategies

The development of recycling strategies for N,N-dimethylbenzylamine represents a critical advancement in sustainable synthesis methodology [14] [15]. The tertiary amine can be efficiently recovered and recycled through pH adjustment and phase separation techniques [1].

The recycling process involves treatment of the reaction mixture with water, followed by pH adjustment to 11 using sodium hydroxide. Under basic conditions, the protonated N,N-dimethylbenzylamine is converted back to its neutral form, enabling extraction into the organic phase [1]. Subsequent dehydration with sodium sulfate yields recycled N,N-dimethylbenzylamine with 96.69% molar recovery and 99.71% purity [1].

Alternative recycling approaches include carbon dioxide-induced polarity switching, where the tertiary amine forms carbonate salts in the presence of CO₂, enabling selective extraction into aqueous phases [16]. Upon CO₂ removal through stripping, the neutral amine reforms and can be recovered through simple decantation [16].

The economic and environmental benefits of recycling strategies are substantial, reducing raw material costs and minimizing waste generation. Life cycle analysis indicates that recycling N,N-dimethylbenzylamine reduces overall process environmental impact by approximately 60-70% compared to single-use methodologies [15].

From 7-(2-Hydroxyethyl)hex-2-lactone

The synthesis of 6,8-dichloro-octanoate from 7-(2-hydroxyethyl)hex-2-lactone represents an alternative approach utilizing lactone ring-opening chemistry followed by chlorination [17] [18]. This methodology offers unique advantages in terms of stereochemical control and functional group tolerance.

The lactone starting material undergoes nucleophilic ring-opening under basic conditions, generating a linear hydroxy acid intermediate. Subsequent esterification provides the corresponding ester, which can then be subjected to selective chlorination at the 6 and 8 positions [19] [20]. The ring-opening step typically employs alcoholic nucleophiles in the presence of catalytic amounts of base, achieving quantitative conversion under mild conditions [20].

The chlorination of the ring-opened intermediate requires careful optimization to achieve selective substitution at the desired positions. Sequential chlorination protocols have been developed, with the first chlorination occurring at the more reactive secondary alcohol position, followed by selective chlorination of the primary alcohol [17]. This approach enables precise control over regiochemistry while minimizing competing elimination reactions.

The lactone-based approach demonstrates particular utility for accessing optically active 6,8-dichloro-octanoate derivatives, as the stereochemical information present in the lactone starting material is preserved throughout the synthetic sequence [21]. This methodology has found application in the synthesis of enantiomerically pure alpha-lipoic acid intermediates for pharmaceutical applications.

Synthesis from Cyclohexanone Derivatives

The synthesis of 6,8-dichloro-octanoate from cyclohexanone derivatives represents a novel approach that leverages the reactivity of ketone functional groups for chain extension and subsequent chlorination [22] [23].

The methodology involves the initial functionalization of cyclohexanone through aldol condensation or related carbon-carbon bond forming reactions to generate the required eight-carbon chain length [22]. Subsequent reduction of the ketone functionality provides the corresponding alcohol, which can then be subjected to chlorination protocols similar to those described for other synthetic approaches.

Ring-opening strategies for cyclohexanone derivatives have been explored, involving oxidative cleavage methods to generate linear dicarboxylic acid intermediates [24]. These intermediates undergo selective reduction and chlorination to provide the target 6,8-dichloro-octanoate structure. The approach offers advantages in terms of atom economy and the availability of diverse cyclohexanone starting materials [23].

Recent developments in catalytic methodologies have enabled efficient dehydrogenative aromatization of cyclohexanone derivatives, providing access to aromatic intermediates that can undergo subsequent functionalization [24]. While this approach does not directly provide 6,8-dichloro-octanoate, it demonstrates the versatility of cyclohexanone-based starting materials for complex molecule synthesis.

Industrial Scale Production Considerations

The industrial scale production of 6,8-dichloro-octanoate requires careful consideration of process parameters, safety protocols, and economic factors to ensure efficient and sustainable manufacturing.

Process Parameters

Critical process parameters for industrial scale production include temperature control, residence time distribution, and mass transfer optimization [25] [26]. Temperature control is particularly important due to the exothermic nature of chlorination reactions and the potential for thermal decomposition of products at elevated temperatures.

Reactor design considerations include the selection of appropriate materials of construction to withstand corrosive reaction conditions. Hastelloy and other corrosion-resistant alloys are typically employed for reactor internals, while glass-lined reactors provide cost-effective solutions for smaller production scales [27]. Heat transfer optimization requires careful design of cooling systems to manage reaction exotherms while maintaining uniform temperature distribution.

Mass transfer considerations are critical for heterogeneous chlorination reactions involving solid phosgene or other particulate chlorinating agents [28]. Appropriate agitation systems must be designed to ensure adequate suspension of solid reagents while avoiding excessive mechanical stress that could lead to particle degradation [29].

Process analytical technology (PAT) implementation enables real-time monitoring of critical quality attributes, including reaction conversion, product purity, and impurity profiles [30]. Near-infrared spectroscopy and gas chromatography systems provide rapid analytical feedback for process control optimization [31].

Purification Techniques

Industrial purification of 6,8-dichloro-octanoate typically employs vacuum distillation as the primary separation technique, taking advantage of the significant boiling point differences between the product and reaction byproducts [1] [32].

Vacuum distillation parameters must be carefully optimized to minimize thermal decomposition while achieving adequate separation efficiency. Operating pressures of 5 mmHg and distillation temperatures of 172-176°C have been identified as optimal conditions for ethyl 6,8-dichlorooctanoate purification [1]. Fractionating columns with appropriate theoretical plate numbers ensure complete separation of closely boiling components.

Alternative purification approaches include crystallization techniques for acid forms of the product, taking advantage of the different solubility characteristics of the carboxylic acid compared to ester derivatives [27]. Solvent extraction methods may be employed for preliminary purification, removing polar impurities through aqueous washing steps.

Chromatographic purification techniques, while generally not economically viable for large-scale production, may be employed for high-purity specialty applications [30]. Preparative scale liquid chromatography enables separation of stereoisomers and removal of trace impurities that cannot be eliminated through conventional distillation methods.

Quality Control Metrics

Comprehensive quality control protocols are essential for ensuring consistent product quality in industrial 6,8-dichloro-octanoate production [30] [31]. Primary quality attributes include chemical purity, water content, and the absence of specific impurities that could impact downstream applications.

Chemical purity determination employs gas chromatography with flame ionization detection, providing quantitative analysis of the main component and identification of organic impurities [31]. Method validation protocols ensure accuracy and precision across the analytical range, with typical acceptance criteria requiring ≥98% purity for pharmaceutical grade material [27].

Water content analysis utilizes Karl Fischer titration, with specifications typically requiring ≤0.1% water content to prevent hydrolysis during storage [27]. Residual solvent analysis employs headspace gas chromatography to quantify trace levels of process solvents, ensuring compliance with pharmaceutical regulatory requirements [33].

Specific impurity monitoring focuses on chlorinated byproducts and unreacted starting materials that could impact product performance [30]. Method development includes the identification and quantification of potential genotoxic impurities, ensuring compliance with regulatory guidelines for pharmaceutical applications [27].

Stability testing protocols evaluate product degradation under accelerated storage conditions, providing data to support shelf-life specifications and storage recommendations [33]. Typical studies include thermal stability analysis, photostability assessment, and chemical compatibility with packaging materials.

Dates

Last modified: 08-15-2023

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